An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Chlorothiophen-2-yl)butan-1-one
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Chlorothiophen-2-yl)butan-1-one
Introduction
Thiophene-containing heterocyclic compounds are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of these characteristics, leading to the development of novel therapeutic agents and advanced materials. This guide focuses on 1-(5-Chlorothiophen-2-yl)butan-1-one, a member of the 2-acyl-5-chlorothiophene family.
While specific experimental data for 1-(5-Chlorothiophen-2-yl)butan-1-one is not extensively documented in publicly accessible literature, its chemical behavior can be reliably inferred from its close and well-studied analogue, 1-(5-chlorothiophen-2-yl)ethanone (also known as 2-acetyl-5-chlorothiophene). This document will provide a comprehensive overview of the predicted chemical and physical properties of the target compound, grounded in the established characteristics of its ethanone counterpart and the fundamental principles of organic chemistry. We will delve into its synthesis, spectroscopic signature, reactivity, and potential applications, offering a predictive but scientifically rigorous exploration for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physical properties of 1-(5-Chlorothiophen-2-yl)butan-1-one are anticipated to be influenced by its molecular weight and the nature of the propyl chain attached to the carbonyl group. A comparison with the ethanone analogue provides a solid basis for these predictions.
Table 1: Comparison of Physicochemical Properties
| Property | 1-(5-Chlorothiophen-2-yl)ethanone (Analogue) | 1-(5-Chlorothiophen-2-yl)butan-1-one (Predicted) | Rationale for Prediction |
| Molecular Formula | C₆H₅ClOS | C₈H₉ClOS | Addition of a C₂H₄ unit to the acyl chain. |
| Molecular Weight | 160.62 g/mol | 188.68 g/mol | Increased mass from the longer alkyl chain. |
| Appearance | White to light yellow crystalline powder | Likely a low-melting solid or a viscous liquid | The longer, more flexible alkyl chain may lower the melting point compared to the more compact ethanone. |
| Melting Point | 45-48 °C | Predicted to be slightly lower or similar to the ethanone | Increased molecular weight is offset by reduced crystal packing efficiency. |
| Boiling Point | 118 °C at 17 mmHg | Predicted to be higher than the ethanone | Increased van der Waals forces due to the larger molecule. |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water[3] | Similar solubility profile expected | The molecule remains predominantly hydrophobic. |
Synthesis and Purification
The most plausible and widely used method for the synthesis of 2-acylthiophenes is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction is a robust and versatile method for introducing an acyl group onto an aromatic ring.[5]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 1-(5-Chlorothiophen-2-yl)butan-1-one would likely proceed via the Friedel-Crafts acylation of 2-chlorothiophene with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[6]
Reaction Causality: The Lewis acid coordinates to the chlorine atom of the butanoyl chloride, creating a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The thiophene ring is highly activated towards electrophilic substitution, with a preference for the 2- and 5-positions. Since the 5-position is blocked by a chlorine atom, the acylation will selectively occur at the 2-position. The final product is deactivated towards further acylation, which prevents polysubstitution.[5]
Caption: Proposed synthesis of 1-(5-Chlorothiophen-2-yl)butan-1-one.
Experimental Protocol (Predictive)
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Reaction Setup: To a stirred solution of 2-chlorothiophene (1 equivalent) in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (1.1 equivalents) portion-wise at 0 °C.
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Acylation: Add butanoyl chloride (1 equivalent) dropwise to the cooled reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-water containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis (Predictive)
The structural elucidation of 1-(5-Chlorothiophen-2-yl)butan-1-one would rely on standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons as two doublets in the aromatic region. The protons of the butanoyl chain will appear in the aliphatic region: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the thiophene ring, the carbonyl carbon, and the three carbons of the butanoyl chain.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. Other characteristic peaks will include C-H stretching and C=C stretching of the thiophene ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.68 g/mol ), along with a characteristic isotope pattern for the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the propyl group and other fragments of the butanoyl chain.
Reactivity Profile
The reactivity of 1-(5-Chlorothiophen-2-yl)butan-1-one is dictated by the interplay of the chlorothiophene ring and the ketone functional group.
Reactions at the Ketone Group
The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of standard ketone reactions:
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Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(5-chlorothiophen-2-yl)butan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl group to a methylene group (to form 2-butyl-5-chlorothiophene) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions.[4]
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Condensation Reactions: The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions. For instance, it can react with aldehydes to form α,β-unsaturated ketones (chalcones).[7]
Reactions on the Thiophene Ring
The thiophene ring, although aromatic, can undergo further electrophilic substitution, though the presence of the deactivating acyl group will make this more challenging than in unsubstituted 2-chlorothiophene. The chlorine atom can also be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions.
Caption: Reactivity map of 1-(5-Chlorothiophen-2-yl)butan-1-one.
Potential Applications in Drug Discovery and Materials Science
Thiophene derivatives are prevalent in a wide array of biologically active compounds and functional materials.[2][8] The structural motif of 1-(5-Chlorothiophen-2-yl)butan-1-one makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
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Antimicrobial and Anticancer Agents: Many substituted thiophenes exhibit potent antimicrobial and anticancer activities.[1] The title compound could serve as a building block for the synthesis of novel derivatives to be screened for these properties.
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Enzyme Inhibitors: The thiophene scaffold is present in numerous enzyme inhibitors. For example, derivatives of 5-chlorothiophene-2-carboxylic acid are key intermediates in the synthesis of the anticoagulant drug Rivaroxaban.[9]
-
Anti-inflammatory Agents: Thiophene-containing compounds have been investigated for their anti-inflammatory properties.[1]
-
Organic Electronics: Thiophene-based polymers are widely used in organic electronics due to their conductivity. While this specific molecule is not a polymer, it could be a precursor for monomers used in the synthesis of such materials.
It is important to note that the thiophene ring can be metabolically activated to reactive intermediates, which can sometimes lead to toxicity.[10] Therefore, any drug development program involving this scaffold would require careful toxicological evaluation.
Conclusion
1-(5-Chlorothiophen-2-yl)butan-1-one, while not extensively characterized in the literature, represents a thiophene derivative with significant potential as a synthetic intermediate. Based on the well-documented chemistry of its close analogue, 1-(5-chlorothiophen-2-yl)ethanone, and the principles of organic chemistry, we can confidently predict its physicochemical properties, synthetic routes, and reactivity. Its structure combines a reactive ketone functionality with a versatile chlorothiophene ring, opening avenues for the creation of a diverse range of more complex molecules for applications in drug discovery and materials science. Further experimental investigation into this specific compound is warranted to fully elucidate its properties and unlock its potential.
References
- Google Patents. (n.d.). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Chlorothiophen-2-yl)but-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-chlorothienyl-2-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Thiophene. Retrieved from [Link]
-
Physics @ Manasagangotri. (2021, March 12). Cis and trans isomers of 1-(5-bromothiophen-2-yl). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetyl-5-chlorothiophene (CAS 6310-09-4). Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors | MDPI [mdpi.com]
- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
